molecular formula C10H8Br2F2O3 B1409847 Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate CAS No. 1805473-61-3

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate

Cat. No.: B1409847
CAS No.: 1805473-61-3
M. Wt: 373.97 g/mol
InChI Key: QIXCIMYVPCBKEZ-UHFFFAOYSA-N
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Description

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by bromine substituents at the 2- and 5-positions of the benzene ring, a difluoromethoxy group at the 3-position, and a methyl ester moiety.

Properties

IUPAC Name

methyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXCIMYVPCBKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below compares the target compound with structurally similar phenylacetate derivatives:

Property Methyl 2,5-Dibromo-3-(Difluoromethoxy)Phenylacetate Methyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate Ethyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate
Substituents Br (2,5), OCHF₂ (3), methyl ester Cl (3,5), OCHF₂ (2), methyl ester Cl (3,5), OCHF₂ (2), ethyl ester
Molecular Formula C₁₀H₈Br₂F₂O₃ (hypothetical) C₁₀H₈Cl₂F₂O₃ C₁₁H₁₀Cl₂F₂O₃
Molecular Weight ~372.9 (calculated) 285.07 299.10 (calculated)
CAS Number Not reported 1804885-18-4 1807178-53-5

Functional Implications

  • Ester Group : The methyl ester in the target compound and its dichloro analog may confer faster metabolic hydrolysis compared to the ethyl ester variant, which could prolong bioavailability .
  • Difluoromethoxy Group : This moiety, common across all compounds, contributes to metabolic resistance and electronic stabilization, as seen in its role in pantoprazole synthesis .

Pharmaceutical Relevance

While the target compound lacks direct clinical data, its dichloro analogs are critical API intermediates, emphasizing the structural versatility of difluoromethoxy phenylacetates in drug development .

Biological Activity

Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to diverse biological effects. The exact pathways remain under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit phospholipases, which are crucial in lipid metabolism.
  • Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting signaling pathways related to pain and inflammation.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound. It has shown promising results against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)12.8
MCF-7 (Breast Cancer)18.4

These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial infections .
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, indicating a mechanism by which it could exert anticancer effects .

Applications in Drug Development

Given its biological activities, this compound is being explored for:

  • Antimicrobial Drug Development : Its effectiveness against resistant strains positions it as a candidate for new antibiotics.
  • Cancer Therapeutics : Its cytotoxic properties against cancer cells suggest potential applications in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Reactant of Route 2
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate

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